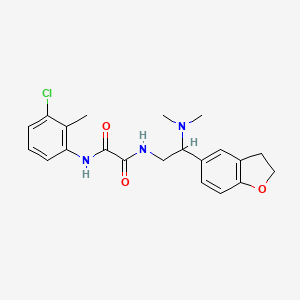![molecular formula C16H14ClN5OS B2412313 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 93300-22-2](/img/structure/B2412313.png)
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide” is a chemical compound with a molecular weight of 373.87 . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for the compound is1S/C17H16ClN5OS/c1-11-2-8-14(9-3-11)23-16(12-4-6-13(18)7-5-12)21-22-17(23)25-10-15(24)20-19/h2-9H,10,19H2,1H3,(H,20,24) . This code provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular weight is 373.87 . Unfortunately, no further physical or chemical properties were found in the retrieved information.Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Studies
- Lipase and α-glucosidase inhibition : Research has shown that certain derivatives of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibit significant inhibitory activity against lipase and α-glucosidase enzymes, making them potential candidates for therapeutic applications in conditions where modulation of these enzymes is beneficial (Bekircan, Ülker, & Menteşe, 2015).
Antioxidant Properties
- Higher antioxidant ability : Certain compounds derived from 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide have been shown to possess antioxidant properties superior to standard controls like butylated hydroxytoluene. This indicates potential for these compounds in oxidative stress-related conditions (Šermukšnytė et al., 2022).
Anti-inflammatory Activity
- Potential anti-inflammatory compounds : Research into derivatives of this compound has shown promising results in anti-inflammatory activity, with some derivatives showing remarkable activity in animal models. This suggests possible therapeutic applications in managing inflammation (Karande & Rathi, 2017).
Pharmacological Properties
- Effect on the central nervous system : Studies on derivatives of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide have investigated their impact on the central nervous system in animal models, suggesting potential for neurological applications (Maliszewska-Guz et al., 2005).
Antimicrobial Activities
- Efficacy against microorganisms : Research has shown that certain compounds synthesized from 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide display significant antimicrobial activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Demirbaş et al., 2010).
Ligand for Metal Complexes
- Structural assessment in metal complexes : This compound has been used as a ligand in metal complexes, contributing to structural assessments and understanding hydrogen-bonded supramolecular assembly, which is crucial in materials science and coordination chemistry (Castiñeiras, García-Santos, & Saa, 2019).
Anticancer Potential
- Evaluation as anticancer agents : Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. The study includes molecular docking to understand their interaction with cancer-related receptors, suggesting a pathway to develop new anticancer drugs (Fathima et al., 2022).
Eigenschaften
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c17-12-8-6-11(7-9-12)15-20-21-16(24-10-14(23)19-18)22(15)13-4-2-1-3-5-13/h1-9H,10,18H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWNDEFECISAKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

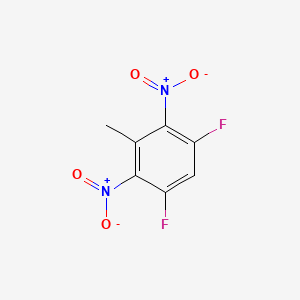

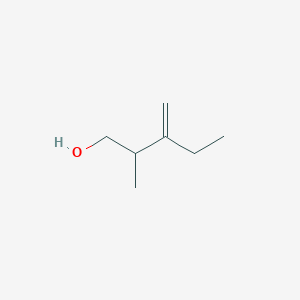
![1-[[7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2412235.png)


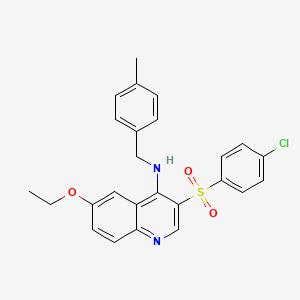
![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B2412244.png)
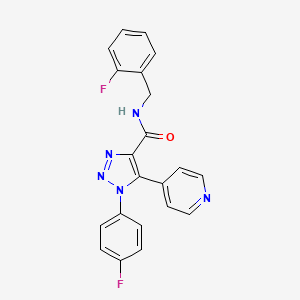
![N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide](/img/structure/B2412246.png)

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2412250.png)
